3,5-Dimethoxycinnamic acid
Overview
Description
3-(3, 5-Dimethoxyphenyl)prop-2-enoic acid belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. 3-(3, 5-Dimethoxyphenyl)prop-2-enoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Hydrogen Bonding and Topochemistry : A study by Desiraju and Sharma (1991) investigated the crystal structure of 3,5-dinitrocinnamic acid and its complex with 2,5-dimethoxycinnamic acid. They found that C–H ⋯ O hydrogen bonds influenced the symmetry of the O–H ⋯ O network in 3,5-dinitrocinnamic acid, and the complex exhibited photoreactivity in the solid state to yield a cyclobutane dimer (Desiraju & Sharma, 1991).
Synthesis and Biological Evaluation : Ghulam et al. (2007) synthesized 3,5-Dimethoxyhomophthalic acid from 3,5-dimethoxycinnamic acid and conducted biological evaluation experiments on the synthesized compounds, exploring their potential in medicinal chemistry (Ghulam et al., 2007).
Use in Mass Spectrometry : Schmidt De León et al. (2022) studied cinnamic acid derivatives, including 3,5-dimethoxy-4-hydroxycinnamic acid (sinapinic acid), for their efficiency as matrices in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), demonstrating their relevance in analytical chemistry (Schmidt De León et al., 2022).
Photomechanical Behavior : Mishra et al. (2015) explored the crystal chemistry and photomechanical behavior of 3,4-dimethoxycinnamic acid, a related compound, indicating its potential in photomechanical applications (Mishra et al., 2015).
Absorption and Pharmacokinetics : Farrell et al. (2012) studied the absorption of dimethoxycinnamic acid derivatives and their pharmacokinetic profile in human plasma following coffee consumption, highlighting their significance in food science and human health (Farrell et al., 2012).
Antioxidant and Anti-inflammatory Properties : Chen (2015) reviewed the pharmacokinetic, therapeutic, and protective potential of sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), emphasizing its antioxidant, anti-inflammatory, and other bioactive properties (Chen, 2015).
Antibacterial and Antifungal Activities : Qadeer et al. (2008) synthesized 4,6-Dimethoxyhomophthalic acid from this compound and evaluated its antibacterial, antifungal, antiherbicidal, and antifungicidal activities, suggesting its utility in pharmacology and agriculture (Qadeer et al., 2008).
Application as Repellents : Crocker et al. (1993) and Watkins et al. (1996) explored the use of this compound as a chemical repellent for rock doves and as a seed dressing to protect against slug damage, respectively. These studies indicate its potential in pest control (Crocker et al., 1993), (Watkins et al., 1996).
Antimicrobial Activity of Complexes : Zoroddu and Berardi (1989) synthesized copper(II) complexes of 3,4-dimethoxyhydrocinnamic acid and studied their antimicrobial activity, revealing its importance in the development of new antimicrobial agents (Zoroddu & Berardi, 1989).
Thermodynamic Properties : Matos et al. (2001) determined the standard molar enthalpies of combustion for various dimethoxycinnamic acids, including 3,5- trans-dimethoxycinnamic acid, contributing to the understanding of their thermodynamic properties (Matos et al., 2001).
Mechanism of Action
Mode of Action
It’s known that the compound can interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that phenolic compounds like 3,5-dimethoxycinnamic acid can have antioxidant effects, which suggests they may interact with pathways related to oxidative stress .
Pharmacokinetics
A study on a similar compound, dimethoxycinnamic acid, found that it was rapidly absorbed in the free form most likely by passive diffusion in the upper gastrointestinal tract .
Result of Action
It’s known that the compound can increase the bioluminescence intensity of the immature living gills of the luminous fungus mycena chlorophos .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3,5-Dimethoxycinnamic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in oxidative stress, such as lipoxygenase and cyclooxygenase, thereby exhibiting antioxidant properties . Additionally, this compound interacts with proteins involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines . These interactions highlight the compound’s potential in modulating oxidative stress and inflammation.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase . Furthermore, this compound affects cell signaling pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation . These effects contribute to the compound’s ability to protect cells from oxidative damage and reduce inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes like lipoxygenase and cyclooxygenase, inhibiting their activity and reducing the production of reactive oxygen species . Additionally, this compound can activate antioxidant response elements in the genome, leading to the upregulation of antioxidant enzymes . These molecular interactions underline the compound’s role in modulating oxidative stress and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects for several weeks in vitro . The stability and efficacy of the compound may vary depending on the experimental conditions and storage methods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant antioxidant and anti-inflammatory effects without noticeable toxicity . At high doses, this compound may cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits of the compound while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to phenylpropanoid metabolism. The compound is metabolized by enzymes such as cytochrome P450s and glucuronosyltransferases, leading to the formation of various metabolites . These metabolic transformations can affect the bioavailability and activity of this compound, influencing its overall efficacy in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cells, this compound may bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. The compound has been found to localize in different cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is essential for its activity, as it allows this compound to interact with specific biomolecules and exert its effects on cellular processes . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRUFWCGBMYDJ-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251999 | |
Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601251999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20767-04-8, 16909-11-8 | |
Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20767-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16909-11-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601251999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',5'-dimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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